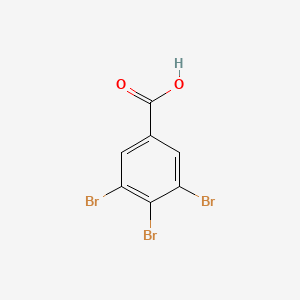

3,4,5-Tribromobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tribromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZOUVAHFWHQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332487 | |

| Record name | 3,4,5-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-74-6 | |

| Record name | 3,4,5-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3,4,5 Tribromobenzoic Acid

Electrophilic Aromatic Substitution Reactions of Tribromobenzoic Acid Derivatives

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The general mechanism involves the attack of an electrophile on the electron-rich π system of the aromatic ring to form a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. lumenlearning.com This is the slow, rate-determining step of the reaction. In a subsequent fast step, a proton is removed from the intermediate, restoring the aromaticity of the ring and resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation, which typically require catalysts to generate a sufficiently strong electrophile. masterorganicchemistry.commsu.edu

General Mechanism of Electrophilic Aromatic Substitution

| Step | Description |

| 1. Electrophile Attack | The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+). This disrupts the aromaticity and forms a positively charged Wheland intermediate. masterorganicchemistry.com |

| 2. Deprotonation | A weak base removes a proton from the carbon atom that formed the bond with the electrophile. The electrons from the C-H bond move to restore the aromatic π system. masterorganicchemistry.com |

For 3,4,5-tribromobenzoic acid, the aromatic ring is heavily deactivated due to the powerful electron-withdrawing inductive effects of the three bromine atoms and the deactivating nature of the carboxylic acid group. These substituents reduce the electron density of the benzene ring, making it a much weaker nucleophile and thus significantly less reactive towards electrophiles. The carboxyl group is a meta-director, while the bromine atoms are ortho-, para-directors. However, the cumulative deactivation is so strong that further electrophilic substitution on the this compound ring is highly unfavorable and would require extremely harsh reaction conditions. For instance, the nitration of the already deactivated nitrobenzene requires elevated temperatures, and bromination is even more sluggish. msu.edu Therefore, subjecting this compound to standard EAS conditions is unlikely to yield a significant product.

Nucleophilic Substitution Reactions on the Aromatic Ring

In contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring makes it a candidate for Nucleophilic Aromatic Substitution (SNAr). This reaction is favored in aromatic systems bearing strong electron-withdrawing groups. wikipedia.orgnih.gov The SNAr mechanism is typically a two-step addition-elimination process. youtube.com

In the first step, a nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group (in this case, a bromide ion), forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing substituents, particularly those at the ortho and para positions relative to the point of attack. wikipedia.orgyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

| Step | Description |

| 1. Nucleophilic Addition | A strong nucleophile (Nu-) attacks the electron-poor aromatic ring at the carbon bearing a good leaving group (LG), forming a negatively charged, non-aromatic Meisenheimer complex. wikipedia.org |

| 2. Elimination | The leaving group departs, taking its bonding electrons with it. This step restores the aromaticity of the ring and yields the final substituted product. |

The three bromine atoms and the carboxyl group in this compound all contribute to making the ring electrophilic and capable of stabilizing the negative charge of the Meisenheimer intermediate. Therefore, it is expected to undergo SNAr reactions with strong nucleophiles, such as alkoxides or amines, under appropriate conditions, leading to the displacement of one or more of the bromine atoms.

Carboxylic Acid Group Transformations

The carboxylic acid functional group of this compound readily undergoes esterification. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. operachem.com

The Fischer esterification is a reversible, equilibrium-limited process. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester. masterorganicchemistry.com To drive the reaction to completion, it is common practice to use a large excess of the alcohol or to remove the water as it is formed, for example, by azeotropic distillation. masterorganicchemistry.com Microwave-assisted methods have also been developed to accelerate the esterification of substituted benzoic acids, often leading to high yields in shorter reaction times. researchgate.net

Typical Fischer Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

| This compound | Alcohol (e.g., Methanol (B129727), Ethanol) | H₂SO₄ (catalytic) | Alkyl 3,4,5-tribromobenzoate | Water |

A typical laboratory procedure involves refluxing the benzoic acid derivative with the alcohol and a catalytic amount of concentrated sulfuric acid for several hours. operachem.comtruman.edu The product ester is then isolated by pouring the reaction mixture into water and collecting the precipitate. truman.edu

Aromatic carboxylic acids can be decarboxylated—losing a molecule of carbon dioxide—upon heating, a reaction that is often facilitated by the presence of catalysts or specific substituents. For halogenated aromatic carboxylic acids, this transformation typically requires high temperatures. google.com The thermal decarboxylation of this compound would yield 1,2,3-tribromobenzene and carbon dioxide.

The mechanism for uncatalyzed thermal decarboxylation of simple aromatic acids is thought to proceed through a high-energy transition state, leading to the formation of an aryl anion intermediate, which is then protonated. nih.gov The stability of this intermediate is a key factor in the reaction rate. The process can be facilitated by copper catalysts, which are believed to operate via the formation of a copper carboxylate salt, followed by the release of CO₂ and the formation of an arylcopper intermediate that is subsequently protonated. afinitica.comorganic-chemistry.org

Forcing reaction conditions are often necessary. For example, the decarboxylation of halogenated benzoic acids can be carried out by heating them in water at temperatures ranging from 80°C to 200°C, often in a sealed, pressure-resistant reactor like an autoclave. google.com Microwave-assisted protocols have also been shown to be effective, significantly reducing reaction times from hours to minutes. afinitica.comorganic-chemistry.org

Decarboxylation of Halogenated Benzoic Acids

| Substrate | Conditions | Product |

| Halogenated Benzoic Acid | Heat (e.g., 90-180°C), Water, optional acid google.com | Halogenated Benzene |

| Aromatic Carboxylic Acid | Cu₂O/1,10-phenanthroline, Microwave, 190°C organic-chemistry.org | Corresponding Arene |

Reductive Debromination Processes for this compound Analogues

Reductive debromination is a process where a bromine atom on an aromatic ring is replaced by a hydrogen atom. This transformation is significant both for organic synthesis and for the environmental degradation of polybrominated compounds. asm.orgorganic-chemistry.org For analogues of this compound, this reaction would lead to the stepwise removal of bromine atoms, producing various di- and mono-brominated benzoic acids, and ultimately, benzoic acid itself.

This reduction can be achieved using several chemical methods. Catalytic hydrogenation is a common and effective technique, typically employing a palladium-on-carbon (Pd/C) catalyst and a source of hydrogen, such as H₂ gas. organic-chemistry.org This method is often highly selective, allowing for the removal of bromo groups in the presence of other functional groups like carboxylic acids. organic-chemistry.org

Additionally, anaerobic microbial degradation pathways have been identified where microorganisms utilize brominated aromatic compounds as electron acceptors, leading to reductive dehalogenation. asm.orgnih.gov Studies on brominated phenols and benzoic acids have shown that debromination is often the initial step in their biodegradation under various anaerobic conditions. asm.orgnih.gov

Potential Products of Stepwise Reductive Debromination

| Starting Material | Product after 1st Debromination | Product after 2nd Debromination | Final Product |

| This compound | 3,4-Dibromobenzoic Acid or 3,5-Dibromobenzoic Acid | 3-Bromobenzoic Acid or 4-Bromobenzoic Acid | Benzoic Acid |

Oxidative Transformations of this compound

The aromatic ring of this compound is highly resistant to oxidative transformations. The presence of multiple strong electron-withdrawing groups (three bromine atoms and a carboxyl group) significantly lowers the electron density of the ring, making it insusceptible to attack by electrophilic oxidizing agents that typically react with aromatic systems.

While the alkyl side-chains of aromatic compounds can be readily oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, the fully substituted aromatic ring and the carboxylic acid group itself are stable under these conditions. libretexts.org In fact, KMnO₄ is known to not oxidize the benzene ring itself under normal conditions. youtube.com Attempting to oxidize the ring of this compound would require exceptionally harsh conditions, such as high temperatures and pressures. Under such forcing conditions, the reaction is unlikely to be selective and would likely lead to the complete degradation and cleavage of the aromatic ring rather than the formation of a specific, useful product. Studies on the oxidation of related polybrominated compounds like PBDEs also indicate a high resistance to degradation. nih.gov

Derivatives and Functionalization Approaches of 3,4,5 Tribromobenzoic Acid

Synthesis and Characterization of Esters of 3,4,5-Tribromobenzoic Acid

The carboxylic acid group of this compound can be readily converted into its corresponding esters through several standard organic chemistry methods. Esterification not only serves as a protective group strategy for the carboxylic acid but also modifies the compound's physical and chemical properties, such as solubility and reactivity.

Fischer-Speier Esterification: This is the most direct method, involving the reaction of the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis. iajpr.commdpi.com Concentrated sulfuric acid is a common catalyst for this equilibrium-driven reaction. The reaction is typically heated to reflux to drive the formation of the ester.

Reaction with Alkyl Halides: Esters can also be formed by reacting the carboxylate salt of this compound with an alkyl halide. The carboxylic acid is first deprotonated with a base, such as sodium carbonate or potassium carbonate, to form the more nucleophilic carboxylate anion, which then displaces the halide from the alkyl halide in an SN2 reaction.

Activation with Triphenylphosphine (B44618) Dibromide: A one-pot method for esterification involves the use of triphenylphosphine dibromide (PPh₃Br₂). unc.edu This reagent activates the carboxylic acid, allowing for its reaction with an alcohol in the presence of a base like potassium carbonate. This method often proceeds under milder conditions than traditional Fischer esterification. unc.edu

While specific synthesis data for esters of this compound is not extensively detailed in readily available literature, the properties of its methyl ester are known.

| Ester Derivative | Structure | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Methyl 3,4,5-tribromobenzoate |  | 205748-07-8 | C₈H₅Br₃O₂ | 372.84 g/mol |

Amide Derivatives of this compound

Amide bond formation is a cornerstone of organic and medicinal chemistry, and this compound can be converted into a variety of primary, secondary, and tertiary amides. researchgate.netwikipedia.org These derivatives are often synthesized in the pursuit of new biologically active compounds or as components of functional materials.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions, requiring high temperatures. Therefore, activation of the carboxylic acid is necessary.

Via Acyl Chlorides: A common and effective method is the two-step conversion via an acyl chloride. nih.gov this compound is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 3,4,5-tribromobenzoyl chloride. This intermediate is then reacted with a primary or secondary amine to yield the corresponding N-alkyl or N-aryl amide. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl byproduct.

Using Coupling Reagents: A wide array of coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid and amine in a one-pot procedure. nih.gov These reagents activate the carboxyl group in situ to form a reactive intermediate that is readily attacked by the amine. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues activate the carboxylic acid to form a reactive ester. nih.gov

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and are frequently employed in peptide synthesis and the formation of sterically hindered amides. nih.gov

Analogous syntheses of N-alkyl-3,4,5-trihydroxybenzamides from gallic acid demonstrate the straightforward nature of these reactions, which can produce a diverse library of amide derivatives with varying alkyl or aryl substituents. nih.gov

| Method | Reagents | Description |

|---|---|---|

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) + Base (e.g., Et₃N) | A reliable, two-step method where the acid is converted to a highly reactive acyl chloride before reacting with the amine. |

| Carbodiimide Coupling | Amine (RNH₂), EDC or DCC, often with HOBt or Oxyma | A one-pot method where the coupling agent activates the carboxylic acid in situ. EDC is often preferred due to the water-soluble urea (B33335) byproduct. |

| Uronium Salt Coupling | Amine (RNH₂), HATU or HBTU, Base (e.g., DIPEA) | A highly efficient one-pot method, particularly useful for less reactive amines or sterically hindered substrates. |

Halogen-Specific Functionalization and Substitution Chemistry

The three bromine atoms on the aromatic ring of this compound are key functional handles for further molecular elaboration. While they are all C-Br bonds, their positions relative to the electron-withdrawing carboxylic acid group are not identical, offering the potential for regioselective reactions. The bromine at the C4 position is para to the carboxyl group, while the bromines at the C3 and C5 positions are meta.

Further Halogenation: The aromatic ring can undergo further halogenation under forcing conditions. Historically, heating this compound with an excess of bromine at high temperatures (200 °C) was shown to produce a small amount of 2,3,4,5,6-pentabromobenzoic acid, although significant decarboxylation also occurs. mdpi.comnih.gov

Halogen-Metal Exchange: A more controlled and selective method for functionalizing a specific C-Br bond is the halogen-metal exchange reaction. wikipedia.org This reaction typically uses organolithium reagents (like n-butyllithium or t-butyllithium) at low temperatures. The rate of exchange generally follows the trend I > Br > Cl. For polybrominated arenes, regioselectivity can often be achieved. The kinetic acidity of the aromatic protons and the stability of the resulting organometallic intermediate influence the site of exchange. For this compound, the C4-Br bond is electronically distinct from the C3/C5-Br bonds. Selective exchange at one position would generate a lithiated or magnesiated intermediate that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones), installing a new substituent at a specific position. researchgate.netnih.gov The use of magnesium-based reagents, such as in a Grignard exchange, can sometimes offer different selectivity and better functional group tolerance. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Involving Bromobenzoic Acids (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atoms on this compound serve as excellent electrophilic partners in these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent (boronic acid or ester) with an organic halide, is a widely used method for creating biaryl structures. harvard.eduorganic-chemistry.orglibretexts.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

For polyhalogenated substrates like this compound, the reaction can be controlled to achieve mono-, di-, or tri-arylation by varying the stoichiometry of the boronic acid and the reaction conditions. The regioselectivity of the first coupling is dictated by the relative reactivity of the C-Br bonds. Generally, the C4 position is expected to be more reactive toward oxidative addition than the C3 and C5 positions due to a combination of electronic effects and reduced steric hindrance. Studies on the analogous compound 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that substitution occurs preferentially at the C4 position first. nih.gov

Other important palladium-catalyzed reactions applicable to this substrate include:

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne to form an arylethyne. rsc.org

Heck Coupling: Forms a new C-C bond between the aryl bromide and an alkene.

Buchwald-Hartwig Amination: Forms a C-N bond between the aryl bromide and an amine.

These reactions transform the simple tribrominated aromatic core into highly functionalized and complex structures suitable for a range of applications.

Directed C-H Functionalization Strategies of Benzoic Acid Derivatives

In addition to reactions at the C-Br bonds, modern synthetic methods allow for the direct functionalization of the C-H bonds on the aromatic ring. The carboxylic acid group is an effective directing group for transition metal-catalyzed C-H activation, specifically targeting the ortho positions (C2 and C6). researchgate.netresearchgate.net

This strategy relies on the formation of a five- or six-membered metallocycle intermediate, where the catalyst is coordinated to the carboxylate and activates a neighboring C-H bond. Catalysts based on palladium, rhodium, and ruthenium are commonly employed for this purpose. unc.edubeilstein-journals.org

Applicable C-H functionalization reactions include:

Ortho-Arylation: Introduction of an aryl group using aryl halides or boronic acids. unc.edu

Ortho-Alkenylation: Introduction of an alkene group using olefins.

Ortho-Allylation: Introduction of an allyl group using reagents like allyl acetates or vinylcyclopropanes. researchgate.net

Ortho-Halogenation: Direct introduction of chlorine, bromine, or iodine at the ortho position.

For this compound, the C2 and C6 positions are unsubstituted and are therefore prime targets for this type of carboxylate-directed functionalization, offering a complementary route to further substitution of the aromatic ring.

Formation of Complex Molecules and Scaffolds Utilizing this compound as a Building Block

The multiple reactive sites on this compound make it an excellent building block for the construction of larger, more complex molecular architectures. Its C₃-symmetric potential (after functionalization of the three bromine atoms) and rigid aromatic core are particularly useful in supramolecular chemistry and materials science.

Supramolecular Assemblies: The carboxylic acid group can form robust hydrogen bonds, while the bromine atoms can act as halogen bond donors. This combination of non-covalent interactions can be used to direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. nih.gov By reacting this compound with complementary molecules containing hydrogen and halogen bond acceptors (like pyridines or pyrimidines), complex co-crystals and supramolecular structures can be engineered. nih.gov

Dendrimer Synthesis: Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. nih.gov Aromatic polycarboxylic acids are common starting points for the divergent synthesis of dendrimers. By converting the bromine atoms of this compound into other functional groups (e.g., esters, ethers, or amides) through reactions like Suzuki coupling or nucleophilic substitution, the molecule can serve as a trivalent core or branching unit. For instance, analogous structures like 3,4,5-trihydroxybenzoic acid (gallic acid) are used to synthesize polyphenol dendrimers with applications in materials and medicinal chemistry. researchgate.net

Liquid Crystals: The rigid, rod-like shape of substituted benzoic acids makes them suitable precursors for liquid crystals. colorado.eduwhiterose.ac.uk By esterifying the carboxylic acid and introducing long alkyl or fluoroalkyl chains at the bromine positions (via cross-coupling), molecules with specific anisotropic properties can be designed. The tribrominated core allows for the creation of multi-branched or "star-shaped" mesogens. beilstein-journals.org

Pharmaceutical and Agrochemical Scaffolds: Polysubstituted benzene (B151609) rings are privileged structures in many biologically active compounds. This compound provides a scaffold that can be selectively functionalized at multiple positions to rapidly generate libraries of compounds for screening in drug discovery and agrochemical research. ossila.com

Advanced Structural Characterization and Spectroscopic Analysis of 3,4,5 Tribromobenzoic Acid

X-ray Crystallography of 3,4,5-Tribromobenzoic Acid and its Complexes

A comprehensive search of the available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. However, the analysis of closely related structures, such as other halogenated benzoic acids, provides a strong basis for predicting its solid-state behavior. mdpi.com

Based on the crystal structures of analogous compounds, the solid-state architecture of this compound is expected to be dominated by specific intermolecular interactions. The primary and most predictable interaction is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two separate molecules. mdpi.com This is a characteristic feature of nearly all carboxylic acids in the solid state.

Table 1: Predicted Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bonding | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Formation of classic R²₂(8) centrosymmetric dimers, a robust and highly prevalent synthon in carboxylic acids. |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon for organic molecules, including benzoic acid derivatives. Different polymorphs can exhibit distinct physical properties. Likewise, co-crystallization, the formation of a crystalline solid containing two or more neutral molecular components in a stoichiometric ratio, is a widely used strategy in crystal engineering. Currently, there are no specific studies in the reviewed literature detailing the polymorphism or co-crystallization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution.

The ¹H NMR spectrum is notably simple due to the molecule's symmetry. The two protons on the aromatic ring (at positions 2 and 6) are chemically equivalent, resulting in a single signal (a singlet). wiley-vch.de The carboxylic acid proton typically appears as a broad singlet at a much lower field, with its chemical shift being sensitive to the solvent and concentration. wiley-vch.de

The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. Due to symmetry, the spectrum shows five distinct signals: one for the carboxylic carbon, one for the carbon atom to which the carboxylic group is attached (C1), one for the two equivalent bromine-substituted carbons (C3/C5), one for the single bromine-substituted carbon (C4), and one for the two equivalent proton-bearing carbons (C2/C6). wiley-vch.de

Table 2: ¹H NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| CDCl₃ | 8.25 | Singlet | 2H | Aromatic H-2, H-6 |

| [D₆]DMSO | 8.11 | Singlet | 2H | Aromatic H-2, H-6 |

| [D₆]DMSO | 13.73 | Broad Singlet | 1H | Carboxylic Acid -OH |

Data sourced from Supporting Information provided by Wiley-VCH. wiley-vch.de

Table 3: ¹³C NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| [D₆]DMSO | 125.63 | C3/C5 |

| [D₆]DMSO | 131.64 | C1 |

| [D₆]DMSO | 132.43 | C4 |

| [D₆]DMSO | 132.67 | C2/C6 |

| [D₆]DMSO | 164.29 | C=O (Carboxylic Acid) |

Data sourced from Supporting Information provided by Wiley-VCH. wiley-vch.de

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 2500-3300 | O-H stretch | Broad absorption due to hydrogen bonding in the carboxylic acid dimer. |

| ~1700 | C=O stretch | Strong, sharp absorption characteristic of the carbonyl group. |

| 1400-1600 | C=C stretch | Absorptions corresponding to the aromatic ring. |

| ~1200-1300 | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₇H₃Br₃O₂, giving it a calculated molecular weight of approximately 358.81 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. An experimental mass measurement for the molecular ion [M]⁻ was found to be 357.7664 m/z, which corresponds well with the calculated value of 357.7624 m/z. wiley-vch.de

The fragmentation pattern under electron ionization (EI) is expected to follow pathways common to benzoic acids. Key fragmentation steps would include the loss of a hydroxyl radical (-OH) to form the tribromobenzoyl cation, and the loss of the entire carboxyl group (-COOH). Subsequent losses of bromine atoms or carbon monoxide from these primary fragments can also be anticipated.

Table 5: Key Mass Spectrometry Data and Predicted Fragments for this compound

| m/z Value (Nominal) | Ion Formula | Description |

|---|---|---|

| 358 | [C₇H₃Br₃O₂]⁺ | Molecular Ion (M⁺) |

| 341 | [C₇H₂Br₃O]⁺ | Loss of hydroxyl radical (-OH) from M⁺ |

| 313 | [C₆H₂Br₃]⁺ | Loss of carboxyl group (-COOH) from M⁺ |

Elemental Analysis and Purity Assessment

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, bromine) in the pure compound. This technique is fundamental for confirming the empirical formula and assessing the purity of a synthesized sample. The experimental values should match closely with the theoretically calculated percentages based on the molecular formula C₇H₃Br₃O₂.

Table 6: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 23.43 | 23.40 |

| Hydrogen (H) | 0.84 | 0.84 |

| Bromine (Br) | 66.81 | 66.90 |

Data sourced from Supporting Information provided by Wiley-VCH. wiley-vch.de

The close correlation between the calculated and found values confirms the elemental composition and indicates a high degree of purity for the analyzed sample. wiley-vch.de

Computational and Theoretical Investigations of 3,4,5 Tribromobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of 3,4,5-tribromobenzoic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine these properties with high accuracy.

Molecular Structure: DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(2d,p), can be used to perform geometry optimization. vjst.vnvjst.vn This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For substituted benzoic acids, these calculations reveal how the bulky and electronegative bromine atoms influence the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid group. The steric hindrance and electronic effects of the three adjacent bromine atoms can cause slight distortions in the aromatic ring and affect the C-C bond lengths within the ring and the C-COOH bond length. vjst.vn

Electronic Properties: The electronic character of this compound is explored through several calculated parameters:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. vjst.vn A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): MEP surfaces map the electrostatic potential onto the electron density surface of the molecule. vjst.vn These maps visually represent the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl and hydroxyl oxygens of the carboxylic group, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the acidic hydrogen.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. vjst.vn It can quantify charge transfer between orbitals, revealing the extent of delocalization and hyperconjugative interactions that contribute to the molecule's stability. For instance, it can detail the interactions between the lone pairs of the oxygen and bromine atoms and the π-system of the benzene ring.

Table 1: Representative Calculated Electronic Properties for a Substituted Benzoic Acid (DFT/B3LYP)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability. |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. vjst.vn |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Prediction of Acid Dissociation Constants (pKa) and Related Parameters

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound. Computational methods offer a powerful alternative to experimental measurements for predicting pKa values. nih.gov An error of just 1.4 kcal/mol in the calculated free energy of dissociation can lead to an error of one pKa unit. nih.gov

Various theoretical approaches are used, often involving thermodynamic cycles that break down the dissociation process in solution into more manageable gas-phase and solvation energy components. scispace.com

Computational Schemes:

Direct Method: This approach calculates the Gibbs free energy change for the acid dissociation reaction directly in the solvent phase using a continuum solvation model like the Solvation Model based on Density (SMD). researchgate.netnih.gov

Thermodynamic Cycles: These cycles compute the gas-phase deprotonation energy and the solvation free energies of the acid, its conjugate base, and the proton. The accuracy of this method heavily relies on the precise calculation of these individual energy terms.

DFT in pKa Prediction: Density Functional Theory is widely used for pKa prediction. The choice of functional and basis set is critical for accuracy. For instance, functionals like CAM-B3LYP have shown high reliability in predicting the pKa of carboxylic acids, often achieving a mean absolute error below 0.5 pKa units when explicit water molecules are included in the calculation to model the first solvation shell. researchgate.netnih.govresearchgate.net The inclusion of one or two explicit water molecules at the reaction center can significantly improve the accuracy of the prediction by better representing the hydrogen-bonding interactions with the solvent. nih.gov

For this compound, the strong electron-withdrawing inductive effect of the three bromine atoms is expected to significantly lower its pKa (increase its acidity) compared to unsubstituted benzoic acid (pKa ≈ 4.2). Computational models must accurately capture both this inductive effect and any potential steric effects from the ortho-bromine atoms that might influence the resonance stabilization of the carboxylate anion. mdpi.comresearchgate.netnih.gov

Table 2: Comparison of DFT Functionals for pKa Prediction of Carboxylic Acids

| Functional | Typical Mean Absolute Error (pKa units) | Notes |

|---|---|---|

| CAM-B3LYP | 0.23 - 0.30 | Often shows high accuracy, especially with explicit solvent models. nih.govnih.gov |

| B3PW91 | 0.38 | Provides satisfactory predictions with moderate computational cost. nih.gov |

| PBE1PBE | 0.34 | Another functional with good performance for pKa prediction. nih.gov |

| M06-2X | ~1.40 (uncorrected) | Accurate with linear correction, but can have larger errors otherwise. nih.gov |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, this includes studying its synthesis, such as the electrophilic bromination of a benzoic acid precursor, and its subsequent reactivity.

Mapping Reaction Pathways: Using DFT, chemists can map the potential energy surface of a reaction. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. This is a critical step, and the structure of the TS provides deep insight into the reaction mechanism.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Example Application: Electrophilic Substitution: The synthesis of this compound likely involves electrophilic aromatic substitution. quora.com Computational studies can model this process, for example, the nitration of benzoic acid, to understand the regioselectivity. study.com The carboxyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. quora.com Theoretical calculations can quantify the activation energy barriers for electrophilic attack at the ortho, meta, and para positions. These calculations would confirm that the transition state for meta-substitution is lower in energy than for ortho or para substitution, explaining the observed product distribution. study.com Similarly, for a precursor to this compound, computational studies could predict the most favorable positions for sequential bromination.

Other reactions, such as the conversion of the carboxylic acid group to other functional groups (e.g., esters, amides, or via Grignard reagents), can also be studied. researchgate.netmiracosta.edu These investigations can reveal detailed, step-by-step atomic movements and explain how catalysts or solvent molecules participate in and influence the reaction. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Bromobenzoic Acids

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net These models create a mathematical relationship between calculated molecular descriptors and an experimentally measured property. researchgate.net

Methodology:

Data Set Selection: A diverse set of molecules (in this case, various brominated and substituted benzoic acids) with reliable experimental data for a specific property (e.g., solubility, boiling point, toxicity) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Descriptors based on the 2D graph of the molecule.

Geometrical: 3D descriptors like molecular volume or surface area.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, partial atomic charges. nih.govnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a model that correlates a subset of the most relevant descriptors to the property of interest. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets (molecules not used in model training).

For bromobenzoic acids, QSPR models can be developed to predict properties like aqueous solubility, n-octanol/water partition coefficient (logP), or even biological activity. nih.gov Descriptors related to molecular size, polarity (from quantum calculations), and hydrogen bonding capacity would likely be important for predicting these properties. Such models are valuable for environmental risk assessment and drug discovery, allowing for rapid screening of compounds without the need for extensive experimental testing. aidic.itnih.gov

Table 3: Common Molecular Descriptors Used in QSPR Models for Aromatic Acids

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Quantum Chemical | Partial charge on acidic H, HOMO/LUMO energies, Dipole moment | Describes electronic properties, reactivity, and polarity. researchgate.net |

| Constitutional | Molecular Weight, Number of bromine atoms | Relates to size and bulk properties. |

| Geometrical | Molecular Volume, Solvent Accessible Surface Area | Describes steric factors and potential for interaction. nih.gov |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Encodes information about molecular branching and shape. |

Molecular Dynamics Simulations of this compound in Various Environments

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a larger system, such as in a solvent or interacting with other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular interactions. ucl.ac.uk

Applications for this compound:

Solvation Studies: MD simulations can model how this compound is solvated by water or organic solvents. This involves analyzing the radial distribution functions to understand the structure of the solvent shells around the solute and calculating the solvation free energy.

Aggregation and Dimerization: Benzoic acids are known to form hydrogen-bonded dimers, especially in non-polar solvents. ucl.ac.ukacs.org MD simulations can be used to investigate the propensity of this compound to self-associate into dimers or larger aggregates. nih.gov The simulations can reveal the preferred geometries of these aggregates (e.g., through hydrogen bonding of the carboxylic acid groups or π-π stacking of the aromatic rings) and their stability over time. semanticscholar.org

Interactions with Interfaces: The behavior of this compound at interfaces, such as a lipid membrane or a solid surface, can be simulated. This is relevant for understanding its environmental fate or its potential applications in materials science.

These simulations rely on force fields, such as the General Amber Force Field (GAFF), which are sets of parameters that define the potential energy of the system based on the positions of its atoms. ucl.ac.uk By running simulations for nanoseconds to microseconds, researchers can observe processes like diffusion, conformational changes, and the formation and breaking of intermolecular interactions. ucl.ac.uknih.gov

Applications in Chemical Synthesis and Materials Science

3,4,5-Tribromobenzoic Acid as a Key Intermediate in Organic Synthesis

The primary role of this compound in organic synthesis is that of a key intermediate, valued for its densely functionalized aromatic structure which can be elaborated into a variety of more complex derivatives.

Historically and in modern synthesis, this compound is recognized as a direct precursor to perbrominated aromatic compounds. One of the earliest documented syntheses of 2,3,4,5,6-pentabromobenzoic acid involved the extended heating of this compound with an excess of bromine at high temperatures (200 °C). researchgate.netmdpi.com While this method also resulted in significant decarboxylation to yield pentabromobenzene (B1596035) as a major product, it established the role of the tribromo-compound as a stepping stone to higher-order brominated aromatics. researchgate.netmdpi.com These perhalogenated benzoic acids are important compounds with a variety of potential applications in coordination chemistry and materials science. mdpi.com

The reaction pathway highlights its function as a stable, brominated scaffold that can undergo further electrophilic substitution under forcing conditions.

Table 1: Synthesis of Perbrominated Compounds from this compound

| Starting Material | Reagents & Conditions | Major Product(s) | Significance | Reference |

|---|---|---|---|---|

| This compound | Excess Bromine (Br₂), 200 °C, extended heating | Pentabromobenzoic acid, Pentabromobenzene | Historical method for synthesizing perbrominated aromatic compounds. | researchgate.netmdpi.com |

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. mdpi.com While a vast number of synthetic methods exist for creating these scaffolds, the direct use of this compound as a starting material for their synthesis is not extensively documented in scientific literature. However, its structure presents potential for such applications. Theoretically, the carboxylic acid moiety could be converted into an amide and subsequently used in cyclization reactions. Furthermore, the bromine atoms could serve as leaving groups in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds, which are fundamental to the assembly of many heterocyclic rings. Despite this theoretical potential, this specific application remains a largely unexplored area of research.

The synthesis of functionalized polymers and oligomers often relies on monomers with specific functional groups to impart desired properties to the final material. this compound possesses attributes that make it a candidate for incorporation into polymer backbones or as a functional pendant group. The carboxylic acid can be used for step-growth polymerization reactions, such as polyesterification or polyamidation. The three bromine atoms offer several possibilities: they can be retained to create polymers with high refractive indices, inherent flame retardancy, and increased density, or they could be used as sites for post-polymerization modification. However, similar to its application in heterocycle synthesis, the use of this compound as a monomer in the synthesis of functionalized polymers and oligomers is not a widely reported field of study.

Integration into Novel Materials and Supramolecular Assemblies

The unique electronic and steric properties of this compound make it an intriguing candidate for the construction of novel materials, including supramolecular assemblies and coordination polymers.

The functionalization of nanomaterials is crucial for tuning their properties and enabling their application in various fields. Aromatic molecules are often used to modify the surface of carbon-based nanomaterials like graphene and nanodiamonds through π-π stacking or covalent bonding. While the potential exists for this compound to be used in this context—for instance, by converting the carboxylic acid to a more reactive species like an acyl chloride or by utilizing the aromatic ring for non-covalent interactions—there is currently a lack of specific research demonstrating its application as a modifier for graphene derivatives or nanodiamonds.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Polytopic carboxylic acids are among the most common and effective linkers for MOF synthesis. This compound, as a carboxylate-containing ligand, has the fundamental requirement to coordinate with metal centers.

The presence of the bromine atoms on the organic linker can significantly influence the properties of the resulting framework by:

Modifying Pore Chemistry: The electron-rich bromine atoms can line the pores of the MOF, creating specific interaction sites for gas adsorption or separation.

Facilitating Halogen Bonding: Bromine atoms can act as halogen bond donors, influencing the packing of the framework and its interactions with guest molecules. mdpi.com

While perhalogenated benzoic acids are generally considered promising ligands for coordination chemistry, and specific examples exist for other substituted benzoic acids as MOF linkers, the incorporation of this compound itself into coordination polymers or MOFs is not yet a well-documented area. mdpi.comrsc.org Nonetheless, its structural characteristics position it as a viable and potentially valuable building block for the design of new functional frameworks.

Agronomic Applications of this compound as a Plant Growth Regulator.

This compound is utilized in agriculture as a plant growth regulator, primarily to influence the processes of abscission (the natural shedding of plant parts) and excision (the deliberate removal of plant parts). Its application can lead to the timely dropping of leaves, flowers, or fruits, which can be agronomically advantageous in various cropping systems.

The stimulation of abscission and excision by this compound is understood to be linked to its influence on the balance of plant hormones, particularly the interplay between auxin and ethylene (B1197577). The process of abscission is controlled by a specialized layer of cells known as the abscission zone. The sensitivity of this zone to ethylene, a key hormone that promotes abscission, is regulated by the flow of auxin from the subtending organ (e.g., a leaf or fruit).

While direct and detailed molecular studies on the specific mechanisms of this compound are not extensively documented in publicly available research, its action is believed to be analogous to that of other halogenated benzoic acids, such as 2,3,5-triiodobenzoic acid (TIBA). These compounds are known to act as auxin transport inhibitors. By impeding the polar transport of auxin out of the leaf or fruit, the concentration of auxin in the abscission zone decreases. This reduction in auxin levels increases the sensitivity of the abscission zone cells to ethylene. nih.gov

The increased sensitivity to ethylene, which is naturally produced by the plant, particularly during senescence or stress, accelerates the enzymatic breakdown of the cell walls in the abscission zone, leading to the separation of the organ from the plant body. libretexts.org Therefore, this compound likely stimulates abscission by creating a hormonal state within the plant that is conducive to the natural shedding process.

Key Hormones in Abscission and Their Interactions

| Hormone | Primary Role in Abscission | Interaction with Other Hormones |

| Auxin (Indole-3-acetic acid) | High levels inhibit abscission by reducing the sensitivity of the abscission zone to ethylene. | A decrease in auxin transport triggers ethylene sensitivity. |

| Ethylene | Promotes the synthesis of cell wall degrading enzymes in the abscission zone. | Its effectiveness is largely dependent on the auxin concentration. |

| Abscisic Acid (ABA) | Can promote senescence and, in some cases, ethylene production, thereby indirectly promoting abscission. | Often works synergistically with ethylene. |

This compound has been shown to inhibit certain physiological activities in plants by affecting the synthesis or transport of endogenous plant hormones. nih.gov A notable example of this is its relationship with 2,3,5-triiodobenzoic acid (TIBA). While both are halogenated benzoic acids and may share similar modes of action as auxin transport inhibitors, there is evidence to suggest that this compound can inhibit the physiological effects associated with TIBA. nih.gov

The precise biochemical pathway through which this compound exerts this inhibitory effect is a subject that requires more detailed investigation. However, it is plausible that it competes with other benzoic acid-based compounds for binding sites on proteins involved in hormone transport or signaling.

The inhibition of auxin transport is a critical mechanism for many synthetic plant growth regulators. Auxin, primarily Indole-3-acetic acid (IAA), is synthesized in young apical tissues and transported down the plant. This polar auxin transport is essential for numerous developmental processes. By disrupting this transport, compounds like this compound can induce a range of physiological responses, including the promotion of abscission.

Comparison of Halogenated Benzoic Acids as Plant Growth Regulators

| Compound | Primary Mode of Action | Key Agronomic Effects |

| This compound | Likely an auxin transport inhibitor. | Stimulates abscission and excision. |

| 2,3,5-Triiodobenzoic acid (TIBA) | A well-characterized auxin transport inhibitor. plantgrowthhormones.com | Promotes flowering, increases branching, can inhibit apical dominance. plantgrowthhormones.com |

By inhibiting the polar flow of auxin, this compound effectively alters the hormonal balance at the abscission zone, making it more susceptible to the effects of ethylene and leading to the shedding of the targeted plant organ.

Environmental Dynamics and Degradation Studies of Brominated Benzoic Acids

Persistence and Environmental Distribution in Various Compartments

The distribution of these compounds is governed by factors such as water solubility, soil sorption, and volatility. oregonstate.edubcpc.org Benzoic acids with halogen substituents can exhibit varying degrees of hydrophobicity, which affects their partitioning between water and organic matter in soil and sediment. nih.gov The movement of these chemicals can lead to contamination of groundwater and surface water, posing risks to aquatic ecosystems. oregonstate.edu Some halogenated compounds, such as halomethoxybenzenes, have been shown to undergo continental-scale transport in the atmosphere, highlighting the potential for widespread distribution. vliz.be

Table 1: Factors Influencing the Environmental Persistence and Distribution of Brominated Benzoic Acids

| Factor | Influence on Persistence and Distribution |

|---|---|

| Chemical Structure | The number and position of bromine atoms on the benzoic acid ring affect its stability and reactivity. |

| Soil Properties | Organic matter content, pH, and microbial activity in soil can influence the rate of degradation and sorption. nih.gov |

| Climatic Conditions | Temperature, moisture, and sunlight can impact both biotic and abiotic degradation processes. |

| Water Solubility | Affects the mobility of the compound in aquatic systems and its potential to leach into groundwater. |

| Volatility | Determines the likelihood of atmospheric transport and long-range distribution. vliz.be |

Biotransformation and Biodegradation Pathways

The biodegradation of brominated benzoic acids is a key process in their removal from the environment. This transformation is primarily carried out by microorganisms that have evolved enzymatic machinery to break down these complex molecules.

Under aerobic conditions, the initial step in the degradation of aromatic compounds often involves oxidation catalyzed by monooxygenases or dioxygenases. unesp.brnih.gov For halogenated aromatic compounds, this oxidative dehalogenation incorporates a hydroxyl group, making the compound more hydrophilic and susceptible to further breakdown. nih.gov The degradation of 3-chlorobenzoic acid by Pseudomonas putida has been shown to proceed aerobically, with the bacterium utilizing it as a sole carbon source. nih.gov The pathway for polychlorinated biphenyls (PCBs) degradation often results in chlorobenzoic acids, which are then further metabolized. researchgate.net

The aerobic degradation of brominated benzoic acids likely follows a similar pattern, with initial hydroxylation and subsequent ring cleavage. The specific metabolites of 3,4,5-tribromobenzoic acid degradation under aerobic conditions are not well-documented, but pathways for similar compounds suggest the formation of brominated catechols, which are then subject to either ortho- or meta-cleavage of the aromatic ring. unesp.brresearchgate.net

In the absence of oxygen, anaerobic microorganisms can utilize alternative electron acceptors for respiration. Denitrifying bacteria, for example, can couple the degradation of organic compounds to the reduction of nitrate (B79036) (NO₃⁻) to nitrogen gas (N₂). frontiersin.org Studies have demonstrated that denitrifying enrichment cultures can degrade monochlorinated and monobrominated benzoic acids. nih.gov The utilization of these halogenated benzoates is dependent on the presence of nitrate as the electron acceptor. nih.gov The removal of the halogen is a key step in the metabolic process. nih.gov

Research on denitrifying consortia has shown that they can be maintained on halogenated benzoic acids as the sole source of carbon and energy. nih.gov The degradation activity is often specific to the position of the halogen substituent on the aromatic ring. nih.gov While specific studies on this compound are limited, the principles of anaerobic degradation coupled with denitrification observed for other halogenated benzoic acids suggest a potential pathway for its biotransformation under anoxic conditions.

The complete degradation of complex halogenated compounds often requires the synergistic action of a microbial consortium. mdpi.com Different microbial species within the consortium may carry out different steps of the degradation pathway. For instance, the degradation of the brominated flame retardants TBNPA and DBNPG was achieved by a four-strain microbial consortium where the presence of all four strains was necessary. mdpi.com

The key enzymatic step in the breakdown of brominated aromatic compounds is dehalogenation, the cleavage of the carbon-bromine bond. This can occur through several mechanisms, including oxidative, hydrolytic, and reductive dehalogenation. nih.govmdpi.com Reductive dehalogenases, which replace a halogen with a hydrogen atom, are particularly important in anaerobic environments. nih.govnih.gov Aerobic dehalogenation can be catalyzed by monooxygenases and dioxygenases. nih.gov For example, a reductive dehalogenase (BhbA) has been characterized in the aerobic bacterium Comamonas sp. 7D-2, which is involved in the degradation of the brominated herbicide bromoxynil. nih.gov Metal- and flavin-containing enzymes are also known to catalyze essential reactions in the bacterial degradation of aromatic compounds. hu-berlin.de

Table 2: Key Enzyme Classes in the Debromination of Aromatic Compounds

| Enzyme Class | Mechanism of Action | Environmental Condition |

|---|---|---|

| Monooxygenases | Incorporate one oxygen atom into the aromatic ring, often leading to hydroxylation and spontaneous dehalogenation. nih.gov | Aerobic |

| Dioxygenases | Incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol and subsequent ring cleavage. unesp.brnih.gov | Aerobic |

| Reductive Dehalogenases | Catalyze the replacement of a halogen substituent with a hydrogen atom. nih.gov | Primarily Anaerobic, but also found in some aerobes nih.gov |

| Hydrolases | Cleave the carbon-halogen bond through the addition of a water molecule. | Aerobic and Anaerobic |

Compound-specific isotope analysis (CSIA) is a powerful tool for tracking the biodegradation of contaminants in the environment. During enzymatic reactions, molecules containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C), leading to a change in the isotopic ratio of the remaining substrate. This phenomenon is known as isotopic fractionation. nih.gov

Studies on the biodegradation of various organic pollutants have shown that the magnitude of isotopic fractionation can provide insights into the degradation pathway and the extent of degradation. nih.govresearchgate.net For example, a dual carbon-bromine isotope analysis was used to study the degradation of brominated flame retardants by a microbial consortium. mdpi.com Significant carbon isotope effects were observed, while no detectable enrichment in bromine isotopes was found, suggesting that dehalogenation was not the rate-limiting step in that particular reaction. mdpi.com While specific isotopic fractionation data for the biodegradation of this compound is not available, the principles of CSIA are applicable and could be used to elucidate its degradation mechanisms in future studies. The carbon isotope enrichment factors (ε) for the anaerobic biodegradation of benzene (B151609) have been shown to range from -1.9‰ to -3.6‰. nih.gov

Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)

In addition to microbial degradation, abiotic processes can also contribute to the transformation of brominated benzoic acids in the environment.

Photodegradation: Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net This can be a significant degradation pathway for many organic pollutants in surface waters. researchgate.netumn.edu The photodegradation of polybrominated diphenyl ethers (PBDEs) in water has been demonstrated using UV-LED technology, with higher degradation rates observed at a wavelength of 285 nm. nih.gov The presence of dissolved organic matter can influence photodegradation rates. researchgate.net The photodegradation of benzoic acid has also been studied, with various photoproducts identified. nih.gov It is plausible that this compound can undergo photodegradation in aquatic environments, potentially leading to debromination and the formation of less brominated benzoic acids or other transformation products.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. viu.ca The rate of hydrolysis is often dependent on pH and temperature. nih.govresearchgate.net For many organic chemicals, hydrolysis can be a significant degradation pathway in aquatic environments. nih.gov While some classes of organic compounds like esters and amides are readily hydrolyzed, the carbon-halogen bond in aromatic compounds is generally stable to hydrolysis under typical environmental conditions. fachoekotoxikologie.de However, the presence of other functional groups on the molecule could potentially influence its susceptibility to hydrolysis.

Table 3: Abiotic Degradation Processes for Brominated Benzoic Acids

| Process | Description | Key Influencing Factors | Potential Products |

|---|---|---|---|

| Photodegradation | Breakdown of the molecule by sunlight, particularly UV radiation. researchgate.net | Wavelength and intensity of light, presence of photosensitizers (e.g., dissolved organic matter). nih.govresearchgate.net | Less brominated benzoic acids, hydroxylated derivatives, ring cleavage products. |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. viu.ca | pH, temperature, presence of catalysts. nih.gov | Generally considered a slow process for aromatic halides under environmental conditions. fachoekotoxikologie.de |

Role of this compound as a Transformation Product of Other Brominated Organic Compounds

Brominated benzoic acids, including this compound, are recognized as potential transformation products resulting from the environmental degradation of more complex brominated organic compounds. These parent compounds are often used as flame retardants and can enter the environment through various pathways. The breakdown of these larger molecules can lead to the formation of more persistent and sometimes more toxic smaller brominated compounds.

A significant body of research has focused on the metabolism of the flame retardant mixture Firemaster® 550, which contains 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). Studies have demonstrated that TBB is metabolized in vivo to 2,3,4,5-tetrabromobenzoic acid (TBBA) nih.govnih.gov. This transformation involves the cleavage of the 2-ethylhexyl ester group, a reaction that can be catalyzed by carboxylesterases nih.gov. The formation of TBBA from TBB is a well-documented example of a polybrominated benzoic acid arising from the breakdown of a larger, commercially used brominated organic compound.

While direct evidence for the formation of this compound from specific precursor compounds in the environment is not as extensively documented as that for TBBA, the established metabolic pathway for TBB provides a strong model for how other brominated aromatic compounds might be transformed. It is plausible that brominated compounds with a similar benzoic acid ester structure or those with alkyl side chains on a tribrominated benzene ring could undergo analogous degradation processes, such as oxidation of the side chain, to form this compound.

The environmental fate of brominated compounds is complex, with degradation pathways that can include microbial action, photodegradation, and metabolism within organisms. For instance, the degradation of brominated toluenes can be initiated by the oxidation of the methyl group to a carboxylic acid, which would lead to the formation of a brominated benzoic acid study.comyoutube.com. Similarly, other alkylated and brominated benzene derivatives could serve as precursors.

The table below summarizes the known transformation of a brominated organic compound to a polybrominated benzoic acid, which serves as an illustrative example for the potential formation of this compound from analogous precursors.

| Parent Compound | Transformation Product | Transformation Process | Key Findings |

|---|---|---|---|

| 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) | 2,3,4,5-tetrabromobenzoic acid (TBBA) | Metabolism (in vivo and in vitro) | Cleavage of the 2-ethylhexyl ester group, catalyzed by carboxylesterases, is a primary metabolic pathway. TBBA is a recognized urinary biomarker for exposure to TBB. nih.govnih.gov |

This documented transformation pathway underscores the importance of considering brominated benzoic acids as relevant environmental transformation products of larger brominated organic compounds. Further research is needed to identify specific precursors and environmental conditions that lead to the formation of this compound.

Future Research Directions and Unexplored Avenues for 3,4,5 Tribromobenzoic Acid

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional bromination methods for aromatic compounds often involve harsh conditions, stoichiometric amounts of hazardous reagents like elemental bromine, and the generation of significant waste streams. orgsyn.orgresearchgate.net These factors result in a low atom economy, a concept that measures the efficiency of a chemical process by how many atoms from the reactants are incorporated into the final product. scranton.eduibchem.com Future research should focus on developing synthetic pathways to 3,4,5-tribromobenzoic acid that align with the principles of green chemistry.

Potential Research Avenues:

Catalytic Bromination: Investigating the use of catalysts to facilitate the bromination of benzoic acid or its precursors could reduce the need for excess brominating agents and allow for milder reaction conditions. Exploring solid acid catalysts, zeolites, or metal-based catalysts could lead to more selective and efficient processes.

Alternative Brominating Agents: Research into less hazardous and more efficient brominating agents is crucial. Reagents like N-bromosuccinimide (NBS) in the presence of a catalyst or novel ionic liquids containing bromine could offer safer and more recyclable alternatives to elemental bromine. The use of dibromoisocyanuric acid has been shown to be effective for the exhaustive bromination of benzoic acid and could be optimized for producing the tribromo-derivative. mdpi.com

Solvent-Free or Green Solvent Reactions: The development of solvent-free reaction conditions or the use of environmentally benign solvents like water, supercritical CO2, or biodegradable ionic liquids would significantly reduce the environmental footprint of the synthesis.

Table 1: Comparison of Traditional vs. Future Synthetic Approaches

| Feature | Traditional Bromination | Potential Sustainable Approach |

| Brominating Agent | Elemental Bromine (Br2) | Catalytic systems with NBS, ionic liquids |

| Catalyst | Often requires strong Lewis acids (e.g., FeBr3) | Reusable solid acids, phase-transfer catalysts |

| Solvent | Halogenated organic solvents, strong acids | Water, supercritical fluids, solvent-free |

| Atom Economy | Low, due to byproducts (e.g., HBr) | High, through addition reactions or catalytic cycles |

| Waste Generation | High (acidic and brominated waste) | Minimized and potentially recyclable streams |

Exploration of Novel Catalytic Reactions and Meta-Functionalization Strategies

The three bromine atoms and the carboxylic acid group on the this compound scaffold offer multiple sites for further chemical modification. While the existing bromine atoms are valuable handles for cross-coupling reactions, the functionalization of the remaining C-H bonds at the ortho-positions (positions 2 and 6) represents a significant and largely unexplored challenge.

Potential Research Avenues:

Advanced Cross-Coupling Reactions: Beyond standard Suzuki and Heck couplings, future work could explore more advanced and versatile cross-coupling reactions. This includes Sonogashira coupling to introduce alkyne functionalities, Buchwald-Hartwig amination for C-N bond formation, and various carbonylation reactions to create complex carbonyl derivatives. Developing catalysts that can selectively activate one C-Br bond over the others would be a significant breakthrough.

Ortho-C-H Functionalization: The direct functionalization of the C-H bonds at the 2 and 6 positions is a key frontier. semanticscholar.org Research into transition-metal-catalyzed C-H activation, using the carboxylic acid group as a directing group, could enable the introduction of new substituents. researchgate.netscispace.comgonzaga.edunih.govresearchgate.netnih.gov Ruthenium, rhodium, and palladium catalysts have shown promise in directing C-H functionalization on benzoic acid derivatives and could be adapted for this specific substrate. mdpi.com

Decarboxylative Functionalization: The carboxylic acid group itself can be used as a synthetic handle in decarboxylative coupling reactions, allowing for its replacement with other functional groups. This would open up pathways to a wide range of new 1,2,3,5-tetrasubstituted benzene (B151609) derivatives that are otherwise difficult to access.

Photocatalysis and Electrosynthesis: These emerging fields offer novel ways to activate the C-Br and C-H bonds under mild conditions. Exploring photocatalytic or electrochemical methods for functionalizing this compound could lead to unique reactivity patterns and more sustainable synthetic transformations.

Advanced Material Design Based on this compound Scaffolds

The rigid structure and multiple functional groups of this compound make it an intriguing building block for the design of advanced materials. The carboxylic acid can act as a hydrogen bond donor/acceptor or as a ligand for metal ions, while the bromine atoms can participate in halogen bonding. nih.govrsc.orgmdpi.comnih.gov

Potential Research Avenues:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylic acid group is an excellent ligand for coordinating with metal ions to form MOFs or coordination polymers. The bromine atoms can then be used to tune the properties of the resulting framework, such as pore size, gas adsorption capabilities, or catalytic activity. They can also form secondary interactions within the pores through halogen bonding.

Supramolecular Assemblies and Liquid Crystals: The combination of hydrogen bonding (from the carboxylic acid) and halogen bonding (from the bromine atoms) can be exploited to guide the self-assembly of molecules into complex, ordered structures. researchgate.net This could lead to the development of new liquid crystals, gels, or other soft materials with interesting optical or electronic properties. The directionality of halogen bonds makes them particularly useful for creating highly ordered crystalline materials. nih.gov

Functional Polymers and Flame Retardants: Incorporating this compound as a monomer into polymers could impart specific properties. Its high bromine content suggests potential applications as a reactive flame retardant, where it is chemically bonded into the polymer backbone, reducing the risk of leaching compared to additive flame retardants.

Halogen-Bonded Co-crystals: Exploring the formation of co-crystals with other molecules (co-formers) through halogen bonding is a promising area. rsc.org This could be used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) or to design new materials with tailored electronic or optical characteristics.

Table 2: Potential Material Applications and Key Molecular Features

| Material Type | Key Role of this compound | Desired Properties |

| MOFs/Coordination Polymers | Ligand (linker) | Porosity, Catalysis, Gas Storage |

| Liquid Crystals | Mesogen core | Anisotropic optical/electronic properties |

| Flame-Retardant Polymers | Monomer | Reduced flammability, thermal stability |

| Supramolecular Gels | Gelator | Stimuli-responsive behavior |

| Co-crystals | Halogen bond donor | Modified solubility, stability, optical properties |

In-depth Mechanistic Studies of Biological Interactions and Environmental Fate

While this compound is known to act as a plant growth regulator, the precise molecular mechanisms behind this activity are not fully understood. neliti.com Furthermore, as with many halogenated aromatic compounds, its environmental persistence and degradation pathways require thorough investigation. nih.govepa.gov

Potential Research Avenues:

Biodegradation Pathways: Research is needed to identify microorganisms capable of degrading this compound and to elucidate the enzymatic pathways involved. nih.govnih.govnih.govresearchgate.net Studies under various conditions (aerobic, anaerobic, different soil types) will be essential to predict its environmental fate. Identifying the genes and enzymes responsible for dehalogenation and ring cleavage would be a key goal.

Photodegradation Studies: The susceptibility of the C-Br bonds to cleavage by UV radiation should be investigated. Determining the photodegradation products and reaction rates in aqueous environments and on soil surfaces will help to build a complete picture of its environmental persistence.

Ecotoxicology: Comprehensive studies are required to assess the toxicity of this compound and its degradation products on a range of non-target organisms, including aquatic life, soil microbes, and insects. This data is vital for a complete environmental risk assessment. dntb.gov.ua

High-Throughput Screening and Computational Design of Derivatives with Targeted Properties

Modern drug and material discovery increasingly relies on computational modeling and high-throughput screening (HTS) to accelerate the identification of lead compounds. These approaches remain largely unexplored for this compound.

Potential Research Avenues:

Computational Property Prediction: Using computational chemistry methods like Density Functional Theory (DFT), researchers can predict the electronic, structural, and spectroscopic properties of this compound and its derivatives. This can guide the synthesis of new molecules with tailored characteristics for materials science applications.

Virtual Screening and Molecular Docking: A virtual library of derivatives can be created in silico by computationally modifying the parent structure. allsubjectjournal.comstmjournals.com These virtual compounds can then be screened against biological targets (e.g., enzymes, receptors) using molecular docking simulations to identify potential inhibitors or modulators. researchgate.net This approach could rapidly identify new potential pharmaceutical or agrochemical applications. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small, diverse library of derivatives and testing their biological activity (e.g., as plant growth inhibitors or antimicrobials), QSAR models can be developed. These models correlate chemical structure with activity and can be used to predict the potency of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.